![molecular formula C14H11ClN4O B1417746 1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105197-33-8](/img/structure/B1417746.png)
1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
The compound “1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a derivative of pyrazolo[3,4-d]pyridazine . It has been studied for its potential antiviral properties, particularly against the Zika virus (ZIKV) .
Synthesis Analysis
The synthesis of this compound involves starting from antimicrobial lead compounds with a pyrazolo[3,4-d]pyridazine-7-one scaffold . A series of derivatives were synthesized and their ability to interfere with ZIKV infection was evaluated using a cell-based phenotypic assay .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyridazine scaffold . This scaffold is particularly important in medicinal chemistry due to its diverse biological activities .Scientific Research Applications
Synthesis and Structural Analysis
- The compound is part of a group of new 1H-pyrazole, pyridazin-3(2H)-one derivatives prepared through various chemical reactions, with their structures characterized using elemental analyses, mass, IR, 1H, and 13C NMR spectra (Akbas & Aslanoğlu, 2006).
Anticancer and Antimicrobial Potential
- Novel pyrazole derivatives, including variants of the compound , have shown potential as antimicrobial and anticancer agents. Some derivatives demonstrated higher anticancer activity than doxorubicin, a reference drug, and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar & Al-Hussain, 2016).
Application in Color Assessment and Dyeing
- Derivatives of this compound have been used in the synthesis of disperse dyes for polyester fabrics, displaying various hues and possessing specific absorption spectral characteristics and fastness properties (Deeb, El-Hossami & Abdelgawad, 2014).
Molecular Docking Studies
- Molecular docking studies of derivatives including this compound show promise in the context of overcoming microbe resistance to pharmaceutical drugs, especially due to their antimicrobial activities (Katariya, Vennapu & Shah, 2021).
Safety And Hazards
Future Directions
The future directions for this compound involve further exploration of its antiviral properties. The top 20 hits were identified as prospective inhibitors of NS2B-NS3 protease, and six of them were confirmed for their stability with the protease via redocking and molecular dynamics simulations . This suggests potential for further development and optimization of this compound for antiviral applications.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-cyclopropyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-9-2-1-3-10(6-9)19-13-11(7-16-19)12(8-4-5-8)17-18-14(13)20/h1-3,6-8H,4-5H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZPOQRICOBENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



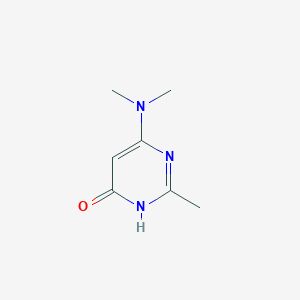
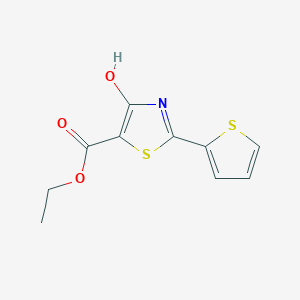
![5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417665.png)
![2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1417666.png)
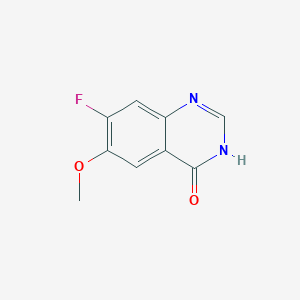
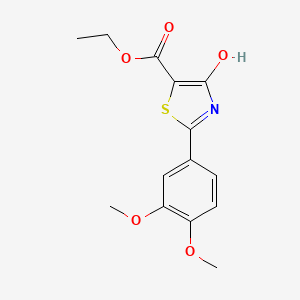
![[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1417671.png)
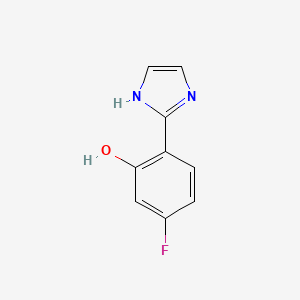
![N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417673.png)
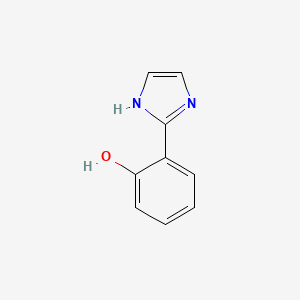
![2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417678.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417682.png)
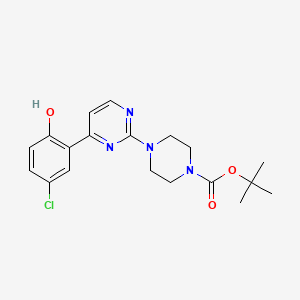
![Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1417686.png)